molecular formula C20H22N2O3 B4419586 N-(2-{[(2-phenylethyl)amino]carbonyl}phenyl)tetrahydrofuran-2-carboxamide

N-(2-{[(2-phenylethyl)amino]carbonyl}phenyl)tetrahydrofuran-2-carboxamide

Cat. No.: B4419586
M. Wt: 338.4 g/mol
InChI Key: HYYXNIFDETUMBX-UHFFFAOYSA-N
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Description

N-(2-{[(2-phenylethyl)amino]carbonyl}phenyl)tetrahydrofuran-2-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a tetrahydrofuran ring, a phenylethyl group, and an amide linkage, making it a versatile molecule for chemical synthesis and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-{[(2-phenylethyl)amino]carbonyl}phenyl)tetrahydrofuran-2-carboxamide typically involves multiple steps:

    Formation of the Tetrahydrofuran Ring: The tetrahydrofuran ring can be synthesized through the acid-catalyzed cyclization of 1,4-butanediol.

    Introduction of the Phenylethyl Group: The phenylethyl group is introduced via a Friedel-Crafts alkylation reaction using phenylethyl chloride and an appropriate catalyst such as aluminum chloride.

    Amide Bond Formation: The final step involves the formation of the amide bond. This can be achieved by reacting the phenylethylamine with the carboxylic acid derivative of the tetrahydrofuran ring in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenylethyl group, leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions can target the amide bond, potentially converting it to an amine.

    Substitution: The aromatic ring in the phenylethyl group can undergo electrophilic substitution reactions, introducing various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.

Major Products

    Oxidation: Products may include phenylacetic acid or benzyl alcohol derivatives.

    Reduction: Products may include secondary amines.

    Substitution: Products may include halogenated or nitrated aromatic compounds.

Scientific Research Applications

Chemistry

In chemistry, N-(2-{[(2-phenylethyl)amino]carbonyl}phenyl)tetrahydrofuran-2-carboxamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.

Biology

In biological research, this compound may serve as a probe to study enzyme interactions, particularly those involving amide bonds. It can also be used in the design of inhibitors for specific enzymes.

Medicine

In medicine, the compound’s potential pharmacological properties can be explored. Its structure suggests it could interact with various biological targets, making it a candidate for drug development.

Industry

In industrial applications, the compound can be used in the synthesis of polymers or as an intermediate in the production of fine chemicals.

Mechanism of Action

The mechanism by which N-(2-{[(2-phenylethyl)amino]carbonyl}phenyl)tetrahydrofuran-2-carboxamide exerts its effects depends on its interaction with molecular targets. The amide bond can form hydrogen bonds with enzymes or receptors, influencing their activity. The phenylethyl group may interact with hydrophobic pockets in proteins, enhancing binding affinity.

Comparison with Similar Compounds

Similar Compounds

    N-(2-phenylethyl)acetamide: Similar in structure but lacks the tetrahydrofuran ring.

    N-(2-{[(2-phenylethyl)amino]carbonyl}phenyl)acetamide: Similar but with an acetamide group instead of the tetrahydrofuran ring.

Uniqueness

N-(2-{[(2-phenylethyl)amino]carbonyl}phenyl)tetrahydrofuran-2-carboxamide is unique due to the presence of the tetrahydrofuran ring, which can impart different chemical and biological properties compared to its analogs. This ring structure can influence the compound’s solubility, stability, and interaction with biological targets, making it a valuable molecule for further research and development.

Properties

IUPAC Name

N-[2-(2-phenylethylcarbamoyl)phenyl]oxolane-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O3/c23-19(21-13-12-15-7-2-1-3-8-15)16-9-4-5-10-17(16)22-20(24)18-11-6-14-25-18/h1-5,7-10,18H,6,11-14H2,(H,21,23)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYYXNIFDETUMBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)C(=O)NC2=CC=CC=C2C(=O)NCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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